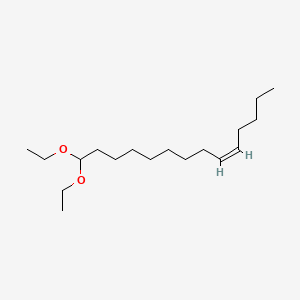
5-Tetradecene, 14,14-diethoxy-, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tetradecene, 14,14-diethoxy-, (5Z)- is an organic compound with the molecular formula C18H36O2. It is a derivative of tetradecene, characterized by the presence of two ethoxy groups at the 14th carbon position and a double bond in the Z-configuration at the 5th position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecene, 14,14-diethoxy-, (5Z)- typically involves the following steps:
Starting Materials: The synthesis begins with tetradecene, which is subjected to a series of reactions to introduce the ethoxy groups and achieve the desired Z-configuration.
Isomerization: The double bond configuration is controlled through isomerization reactions, often using specific catalysts that favor the Z-configuration.
Industrial Production Methods
In an industrial setting, the production of 5-Tetradecene, 14,14-diethoxy-, (5Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tetradecene, 14,14-diethoxy-, (5Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14,14-diethoxy-tetradecanal or 14,14-diethoxy-tetradecanoic acid.
Reduction: Formation of 14,14-diethoxy-tetradecane.
Substitution: Formation of various substituted tetradecene derivatives.
Applications De Recherche Scientifique
5-Tetradecene, 14,14-diethoxy-, (5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 5-Tetradecene, 14,14-diethoxy-, (5Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the double bond play crucial roles in its binding affinity and reactivity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Tetradecene, 14,14-dimethoxy-, (5E)-: Similar structure but with methoxy groups instead of ethoxy and an E-configuration double bond.
5-Tetradecene, (Z)-: Lacks the ethoxy groups but has a similar double bond configuration.
Tetradecane: Saturated hydrocarbon without double bonds or ethoxy groups.
Uniqueness
5-Tetradecene, 14,14-diethoxy-, (5Z)- is unique due to the combination of its ethoxy groups and Z-configuration double bond, which confer distinct chemical and physical properties. These features make it valuable for specific applications where such structural characteristics are desired.
Propriétés
Numéro CAS |
71393-95-8 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
(Z)-14,14-diethoxytetradec-5-ene |
InChI |
InChI=1S/C18H36O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h9-10,18H,4-8,11-17H2,1-3H3/b10-9- |
Clé InChI |
MQZUFZJLNPARJB-KTKRTIGZSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCC(OCC)OCC |
SMILES canonique |
CCCCC=CCCCCCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


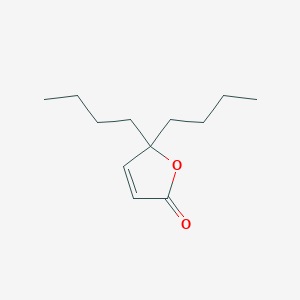

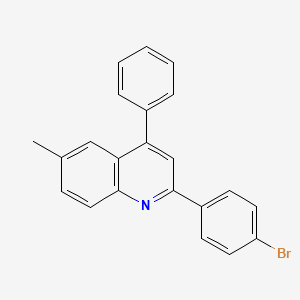
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
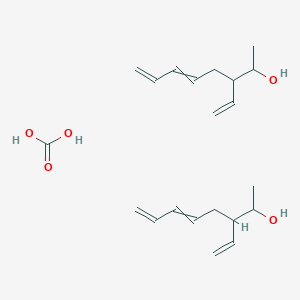
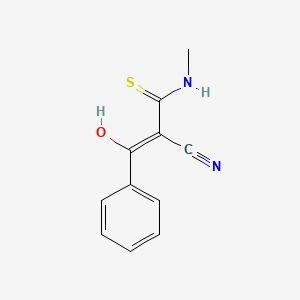
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
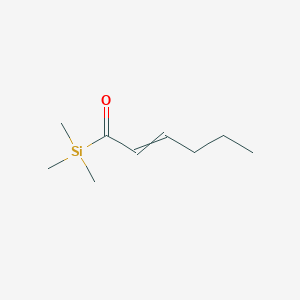
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
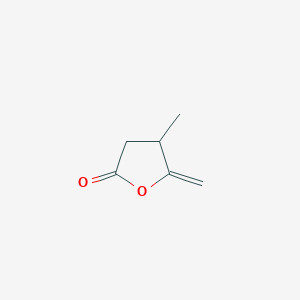
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
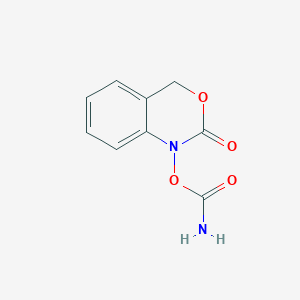
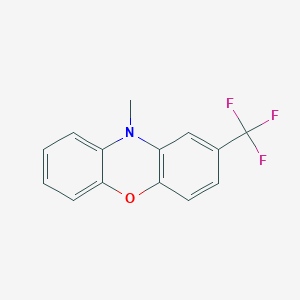
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
